CYCLOHEXYL[4-(4-NITROPHENYL)PIPERAZINO]METHANONE
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Overview
Description
CYCLOHEXYL[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is a complex organic compound with the molecular formula C21H26N4O3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is notable for its unique structure, which includes a cyclohexyl group, a nitrophenyl group, and a piperazino group, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOHEXYL[4-(4-NITROPHENYL)PIPERAZINO]METHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Nitro Group: The nitrophenyl group is introduced through nitration reactions, where a benzene ring is treated with a mixture of concentrated nitric acid and sulfuric acid to form the nitro compound.
Attachment of the Cyclohexyl Group: The cyclohexyl group is typically introduced through a Friedel-Crafts alkylation reaction, where cyclohexane is reacted with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
CYCLOHEXYL[4-(4-NITROPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
Amines: Formed from the reduction of the nitro group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
CYCLOHEXYL[4-(4-NITROPHENYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of CYCLOHEXYL[4-(4-NITROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- (4-Nitrophenyl)(piperazino)methanone
- 1-(4-Nitrophenyl)piperazine
- 1-Methyl-4-(4-nitrophenyl)piperazine
Uniqueness
CYCLOHEXYL[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is unique due to its combination of a cyclohexyl group, a nitrophenyl group, and a piperazino group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
cyclohexyl-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c21-17(14-4-2-1-3-5-14)19-12-10-18(11-13-19)15-6-8-16(9-7-15)20(22)23/h6-9,14H,1-5,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCYCFYUZSPATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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